molecular formula C17H27BrClNO B1525160 2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219982-91-8

2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1525160
CAS RN: 1219982-91-8
M. Wt: 376.8 g/mol
InChI Key: VHWCCEKBMPXABK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, (2-bromo-4-sec-butylphenoxy)acetic acid, is 1S/C12H15BrO3/c1-3-8(2)9-4-5-11(10(13)6-9)16-7-12(14)15/h4-6,8H,3,7H2,1-2H3,(H,14,15) . This gives us some insight into the molecular structure of the compound.

Scientific Research Applications

Scientific Research Applications and Characteristics

  • Drug Metabolism and Activation :

    • Irinotecan, a derivative of camptothecin, is activated into its active metabolite by human carboxylesterase 2. This activation is crucial for the drug's anticancer properties, and variations in the gene encoding the esterase can affect the drug's effectiveness and toxicity (Kim et al., 2007).
  • Chemical Stability and Metabolic Pathways :

    • The compound L-735,524, a potent HIV-1 protease inhibitor, undergoes various metabolic transformations in humans, including glucuronidation, hydroxylation, and N-depyridomethylation, which are essential for understanding the drug's efficacy and safety profile (Balani et al., 1995).
  • Pharmacokinetics and Drug Disposition :

    • The pharmacokinetics of compounds like phencyclidine, which includes piperidinyl as part of its structure, involves oxidative hydroxylation and results in various metabolites. Understanding these pathways is critical for predicting drug behavior in the body and managing potential toxicities (Wong & Biemann, 1976).
  • Pharmacological Effects and Therapeutic Applications :

    • Piperazine phenothiazines, like prochlorperazine, are known for their anti-emetic properties and their ability to block dopamine receptors in the central nervous system. These properties are significant in managing various psychiatric conditions and understanding the drug's side effects (Reecer et al., 1993).
  • Environmental and Biological Monitoring :

    • Studies on synthetic phenolic antioxidants like butylated hydroxytoluene (BHT), which share a phenolic structure with the compound , reveal insights into human exposure and the potential health effects of these widely used compounds. These studies are vital for risk assessment and developing safety regulations (Wang & Kannan, 2019).

properties

IUPAC Name

2-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-3-13(2)14-7-8-17(16(18)12-14)20-11-9-15-6-4-5-10-19-15;/h7-8,12-13,15,19H,3-6,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWCCEKBMPXABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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